Belladonnine, beta-
Overview
Description
Belladonnine, beta- is a member of the class of tropane alkaloids. . This compound is known for its complex structure and significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Belladonnine, beta- can be synthesized through the cyclization of apoatropine. The process involves the formation of a dimer of atropic acid and belladonnic acid, followed by cyclization with N-methyl tropine . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of Belladonnine, beta- often involves the extraction from natural sources, such as the Atropa belladonna plant. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound . Advanced techniques like accelerated solvent extraction coupled with solid-phase extraction can also be employed for efficient extraction .
Chemical Reactions Analysis
Types of Reactions: Belladonnine, beta- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of Belladonnine, beta-.
Reduction: Reduction reactions can convert Belladonnine, beta- to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the tropane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Belladonnine, beta- has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of tropane alkaloids and their derivatives.
Biology: Research on Belladonnine, beta- helps in understanding the biological activities of tropane alkaloids, including their effects on the nervous system.
Industry: Belladonnine, beta- is used in the pharmaceutical industry for the development of drugs and in the study of plant alkaloids for agricultural applications.
Mechanism of Action
Belladonnine, beta- exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. It blocks the binding of acetylcholine to these receptors, thereby inhibiting the parasympathetic nervous system . This mechanism is similar to other tropane alkaloids, which are known for their anticholinergic effects.
Comparison with Similar Compounds
Atropine: Another tropane alkaloid found in Atropa belladonna, known for its anticholinergic properties.
Scopolamine: A tropane alkaloid with similar effects, used to treat motion sickness and postoperative nausea.
Hyoscyamine: An isomer of atropine, also found in the Solanaceae family, with similar pharmacological effects.
Uniqueness: Belladonnine, beta- is unique due to its specific dimeric structure, which distinguishes it from other tropane alkaloids.
Properties
IUPAC Name |
bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERIGMSHTUAXSI-SMQSVUFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217161 | |
Record name | Belladonnine, beta- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6696-63-5 | |
Record name | Belladonnine, beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belladonnine, beta- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELLADONNINE, .BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR53M0MH3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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